Barpisoflavone A

Übersicht

Beschreibung

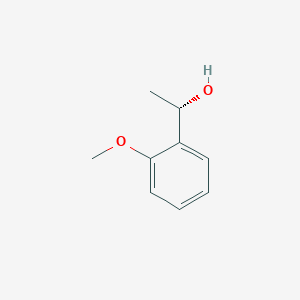

Barpisoflavone A is a natural flavonoid found in the herbs of Crotalaria pallida . It is a yellow powder with the chemical name 3- (2,4-dihydroxyphenyl)-7-hydroxy-5-methoxychromen-4-one . It possesses moderate estrogen partial agonistic activities and moderate antioxidant activities .

Synthesis Analysis

Barpisoflavone A is a natural product that can be extracted from the herbs of Crotalaria pallida . The extraction methods usually include solvent extraction, separation, and purification . In the lab, it can also be synthesized chemically .Molecular Structure Analysis

The molecular formula of Barpisoflavone A is C16H12O6 . Its structure includes a phenyl ring and a chromen-4-one skeleton . The SMILES representation isO=C1C(C2=C(O)C=C(O)C=C2)=COC3=CC(O)=CC(OC)=C13 . Physical And Chemical Properties Analysis

Barpisoflavone A is a yellow powder . It has a molecular weight of 300.27 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The density is 1.5±0.1 g/cm3, boiling point is 625.2±55.0 °C at 760 mmHg, and the flash point is 239.4±25.0 °C .Wissenschaftliche Forschungsanwendungen

Estrogen Receptor Binding Activities

Barpisoflavone A has been found to possess moderate estrogen partial agonistic activities . This means it can bind to estrogen receptors and partially mimic the effects of estrogen, which could have potential implications in the treatment of conditions related to estrogen levels.

Androgen Receptor Binding Activities

In addition to its effects on estrogen receptors, Barpisoflavone A has also been examined for its androgen receptor binding activities . This suggests that it could potentially influence androgen-related processes in the body.

Estrogen Agonistic Activities

Research has shown that Barpisoflavone A possesses moderate estrogen agonistic activities . As an estrogen agonist, it can activate estrogen receptors, potentially influencing various physiological processes regulated by estrogen.

Antioxidant Activities

Barpisoflavone A has been found to possess moderate antioxidant activities . Antioxidants are crucial for protecting the body against damage from free radicals, suggesting that Barpisoflavone A could potentially contribute to overall health and wellness.

α-Glucosidase Inhibitory Activities

Barpisoflavone A has been found to possess moderate α-glucosidase inhibitory activities . α-Glucosidase is an enzyme involved in the breakdown of carbohydrates, and inhibitors of this enzyme are often used in the management of diabetes.

Progestogen Receptor Targets

Barpisoflavone A has been found to target progestogen receptors . This suggests potential applications in the regulation of processes influenced by progestogens, a class of hormones that includes progesterone.

Wirkmechanismus

Target of Action

Barpisoflavone A, a unique isoflavone aglycone, primarily targets the estrogen receptor . It exhibits moderate estrogen partial agonistic activities

Mode of Action

Barpisoflavone A interacts with its targets by binding to the estrogen receptor, thereby inducing a partial agonistic effect . This interaction results in changes in the receptor’s activity, which can lead to alterations in the expression of genes regulated by the estrogen receptor.

Biochemical Pathways

The primary biochemical pathway affected by Barpisoflavone A is the estrogen signaling pathway . By acting as a partial agonist of the estrogen receptor, Barpisoflavone A can influence the activity of this pathway, potentially leading to downstream effects on gene expression and cellular function.

Pharmacokinetics

It is known that isoflavone glucosides, such as barpisoflavone a, are hydrolyzed to the corresponding isoflavones (aglycones) by β-glucosidase in the large intestine, and the isoflavones produced are absorbed into the blood . This suggests that Barpisoflavone A may have good bioavailability.

Result of Action

The molecular and cellular effects of Barpisoflavone A’s action are likely to be diverse, given its role as a partial agonist of the estrogen receptor . These effects could include changes in gene expression, cellular proliferation, differentiation, and apoptosis, among others. Additionally, Barpisoflavone A has been shown to possess moderate antioxidant activities , which could contribute to its overall biological effects.

Action Environment

The action, efficacy, and stability of Barpisoflavone A could be influenced by various environmental factors. For instance, the presence of β-glucosidase in the large intestine is crucial for the conversion of isoflavone glucosides to isoflavones, which can then be absorbed into the blood . Furthermore, factors such as pH, temperature, and the presence of other compounds could potentially affect the stability and activity of Barpisoflavone A.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-13-5-9(18)6-14-15(13)16(20)11(7-22-14)10-3-2-8(17)4-12(10)19/h2-7,17-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTSVLUUGMNALO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316810 | |

| Record name | Barpisoflavone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Barpisoflavone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Barpisoflavone A | |

CAS RN |

101691-27-4 | |

| Record name | Barpisoflavone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101691-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barpisoflavone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barpisoflavone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

290 °C | |

| Record name | Barpisoflavone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the estrogenic activity of Barpisoflavone A compared to other isoflavones from Apios americana Medik?

A1: Research indicates that Barpisoflavone A exhibits moderate estrogen partial agonistic activity []. This is in contrast to 2′-Hydroxygenistein, another isoflavone isolated from the same plant, which shows potent estrogen partial agonistic activity []. 5-Methylgenistein and Gerontoisoflavone A, the other two isoflavones investigated alongside Barpisoflavone A, also demonstrated moderate estrogen partial agonistic activities [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B168643.png)

![6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine](/img/structure/B168658.png)